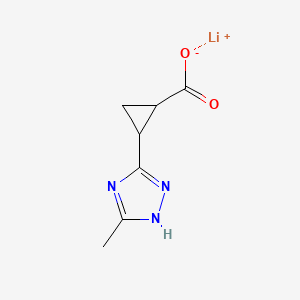

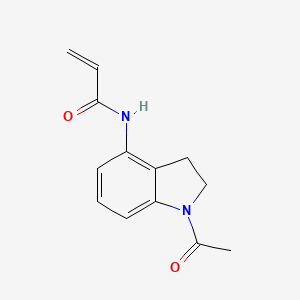

![molecular formula C21H18ClN3S B2503166 4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207013-63-5](/img/structure/B2503166.png)

4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine" is a pyrazolo[1,5-a]pyrazine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the literature does discuss various pyrazolo[1,5-a]pyrazine derivatives and related structures, indicating the potential significance of such compounds in pharmaceutical and materials science research.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives and related compounds typically involves multi-step reactions that may include cyclization, condensation, and substitution reactions. For instance, the synthesis of 2-(m-chlorobenzyl)-4-substituted-7-methyl-1,1,3-trioxo-pyrazolo[4,5-e][1,2,4]thiadiazines involves a series of reactions starting from appropriate precursors and evaluated for anti-HIV activity . Similarly, thieno[3,4-b]pyrazine-based monomers were synthesized and copolymerized with donor segments for application in photovoltaic devices . These examples demonstrate the synthetic versatility of pyrazolo[1,5-a]pyrazine derivatives and their potential for functionalization.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a fused bicyclic system containing nitrogen atoms, which can significantly influence the electronic and steric properties of the molecule. The presence of substituents such as the 2-chlorobenzylthio group and dimethylphenyl group in the compound of interest would likely affect its reactivity and interaction with biological targets or materials. The structure of related compounds, such as thieno[3,4-b]pyrazine-based monomers, has been investigated for their optical properties and energy levels, which are crucial for their application in electronic devices .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazine derivatives can participate in various chemical reactions, including cycloadditions, substitutions, and catalytic transformations. For example, the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate leads to functionalized thieno[2,3-b]pyrazine derivatives . Additionally, a catalyst based on a benzo[e][1,2,4]thiadiazine derivative was used for the one-pot synthesis of pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives . These reactions highlight the reactivity of pyrazolo[1,5-a]pyrazine derivatives and their potential as intermediates in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and reactivity of these compounds. The photovoltaic performance of copolymers based on thieno[3,4-b]pyrazine and benzothiadiazole derivatives was studied, revealing insights into their electrochemical behavior and energy levels . Additionally, the solubility and stability of these compounds can be tailored by modifying their structure, as seen in the synthesis of a labelling reagent for amino acid analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Compounds related to pyrazolo[1,5-a]pyrazine, like pyrazolo[3,4-d]pyrazoles and pyrazolo[1,5-a]pyrimidines, have been synthesized and investigated for their biological activities. These compounds are noted for their significant inhibitory efficiency against gram-positive and gram-negative bacteria, showcasing their potential in antimicrobial applications (Zaki, Sayed, & Elroby, 2016).

- Another study focused on the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, highlighting the compound's structural and chemical properties, which may be relevant for further medical applications (Xu Li-feng, 2011).

Antibacterial Applications

- Further research into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, closely related to pyrazolo[1,5-a]pyrazine, demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests potential pharmaceutical applications for related pyrazolo[1,5-a]pyrazine compounds (Bildirici, Şener, & Tozlu, 2007).

Anticancer Activity

- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives study has indicated that similar compounds, specifically 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-ones and their derivatives, revealed notable antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This suggests a potential avenue for cancer treatment research involving pyrazolo[1,5-a]pyrazine compounds (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Photosynthetic Electron Transport Inhibition

- A study on pyrazole derivatives, including pyrazolo[3,4-d][1,3]thiazine-4-one and pyrazolo[3,4-d][1,3]thiazine-4-thione derivatives, explored their potential as inhibitors of photosynthetic electron transport. This research provides insights into the agricultural applications of pyrazolo[1,5-a]pyrazine derivatives, particularly as herbicides (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

Eigenschaften

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3S/c1-14-7-8-15(2)17(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBHQJUKJDJBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)